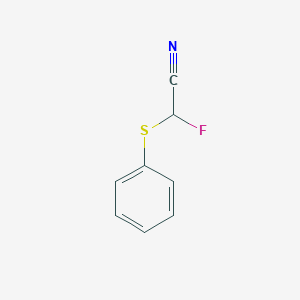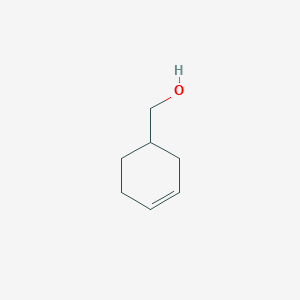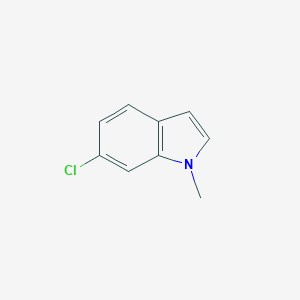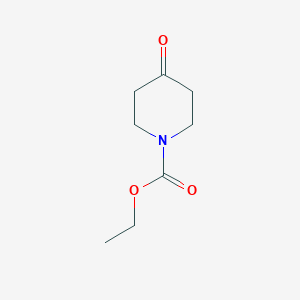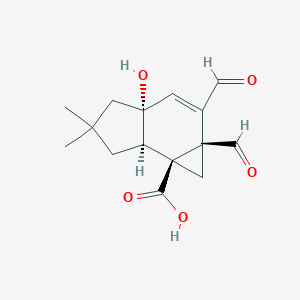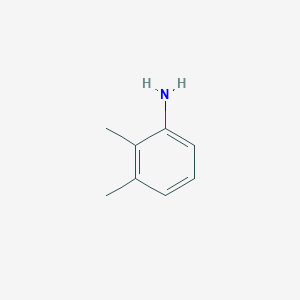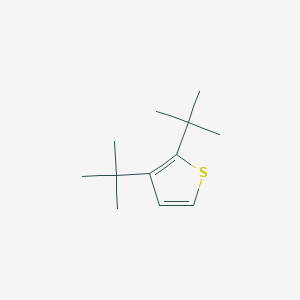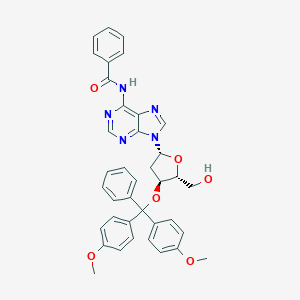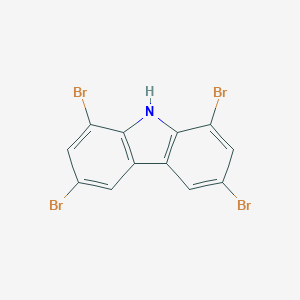
1,3,6,8-Tetrabromocarbazole
Übersicht
Beschreibung
1,3,6,8-Tetrabromocarbazole is a derivative of 9H-carbazole with immunomodulating properties . It has the molecular formula C12H5Br4N and an average mass of 482.791 Da .
Synthesis Analysis
The enzymatic synthesis of bromo- and chlorocarbazoles, including 1,3,6,8-tetrabromocarbazole, has been reported . The synthesis was influenced by halide concentration, and congeners with bromine and chlorine at positions C-3, C-3,6, C-1,3,6, and C-1,3,6,8 were calculated as the stable intermediate sigma complexes .Molecular Structure Analysis
The molecular structure of 1,3,6,8-Tetrabromocarbazole is characterized by the presence of bromine and nitrogen atoms in the carbazole ring .Chemical Reactions Analysis
The degradation of 1,3,6,8-Tetrabromocarbazole has been studied . It was found to degrade through three pathways: hydroxylation, debromination, and C-N bond cleavage .Physical And Chemical Properties Analysis
1,3,6,8-Tetrabromocarbazole has a density of 2.4±0.1 g/cm3, a boiling point of 540.4±45.0 °C at 760 mmHg, and a flash point of 280.6±28.7 °C . It has a low aqueous solubility and is not easily degradable .Wissenschaftliche Forschungsanwendungen
Environmental Bioremediation
1,3,6,8-Tetrabromocarbazole: has been identified as a persistent organic pollutant with dioxin-like toxicity . Research has focused on microbial degradation of this compound, where a specific strain, Achromobacter sp. , was isolated from contaminated soil and shown to effectively degrade the compound . This application is crucial for the bioremediation of environments contaminated with polyhalogenated carbazoles.
Ecotoxicology
Studies have investigated the toxic effects of 1,3,6,8-Tetrabromocarbazole on aquatic organisms. For instance, zebrafish embryos exposed to this compound showed acute toxicity, developmental toxicity, oxidative stress, and apoptosis . Understanding its ecotoxicological impact helps in assessing environmental risks and establishing safety regulations.
Gas Storage and Separation
In material science, 1,3,6,8-Tetrabromocarbazole is used to create conjugated microporous polymers (CMPs) for gas storage and separation applications . These polymers exhibit high surface areas and are effective in capturing CO2, indicating their potential in addressing climate change through carbon capture technologies.
Halogenated Dye Manufacturing
The production history of halogenated indigo dyes, such as 5,5’,7,7’-tetrabromoindigo , correlates with the environmental presence of 1,3,6,8-Tetrabromocarbazole . This suggests its formation as a byproduct in dye manufacturing, highlighting the need for monitoring and managing industrial waste.
Pharmaceutical Industry
1,3,6,8-Tetrabromocarbazole: has been found in soils near pharmaceutical factories, suggesting its association with pharmaceutical production processes . Research in this area could lead to improved waste management practices in the pharmaceutical industry.
Sorption by Microplastics
Research on the interaction between microplastics and organic pollutants has included the sorption of 1,3,6,8-Tetrabromocarbazole by polypropylene microplastics in simulated seawater . This study is significant for understanding the fate of such contaminants in marine environments.
Immunomodulating Properties
In the field of immunology, 1,3,6,8-Tetrabromocarbazole is noted for its immunomodulating properties, which could have implications for research into immune system disorders and therapies .
Enzymatic Synthesis and Transformation
Enzymatic processes can synthesize and transform 1,3,6,8-Tetrabromocarbazole and other halogenated carbazoles . This application is relevant for the study of natural and anthropogenic transformations of aromatic pollutants and their potential toxicity enhancements.
Wirkmechanismus
Target of Action
1,3,6,8-Tetrabromocarbazole (1,3,6,8-TBCZ) is a type of halogenated carbazole, a new class of persistent organic pollutants with dioxin-like toxicity . The primary targets of 1,3,6,8-TBCZ are certain bacteria, specifically a strain identified as Achromobacter sp . This strain was found to effectively degrade 1,3,6,8-TBCZ .
Mode of Action
The Achromobacter sp. strain interacts with 1,3,6,8-TBCZ through a degradation process . During this process, 1,3,6,8-TBCZ is broken down into intermediate metabolites identified as Tribromocarbazole, Dibromocarbazole, and Bromocarbazole .
Biochemical Pathways
The degradation of 1,3,6,8-TBCZ by the Achromobacter sp. strain involves three main pathways: hydroxylation, debromination, and C-N bond cleavage . These pathways lead to the formation of the intermediate metabolites mentioned above .
Pharmacokinetics
strain can degrade 1 mg/L of 1,3,6,8-TBCZ in 7 days at pH 7.0 and 30°C with an 80% degradation rate .
Result of Action
The degradation of 1,3,6,8-TBCZ by the Achromobacter sp. strain results in a significant reduction in the presence of this persistent organic pollutant . This suggests that the strain may contribute to the bioremediation of polyhalogenated carbazoles (PHCs) in contaminated environments .
Action Environment
The degradation of 1,3,6,8-TBCZ is influenced by several environmental factors. The process is most effective at a pH of 7.0 and a temperature of 30°C . Other factors such as the presence of other substances in the environment could also potentially influence the degradation process .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3,6,8-tetrabromo-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br4N/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHISDQCWYSMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293246 | |
| Record name | 1,3,6,8-tetrabromocarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,8-Tetrabromocarbazole | |
CAS RN |
55119-09-0 | |
| Record name | 55119-09-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,6,8-tetrabromocarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6,8-Tetrabromocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B142561.png)
![N-[4-(trifluoromethyl)phenyl]guanidine](/img/structure/B142564.png)
